1-Naphthyl alpha-D-galactopyranoside

Descripción general

Descripción

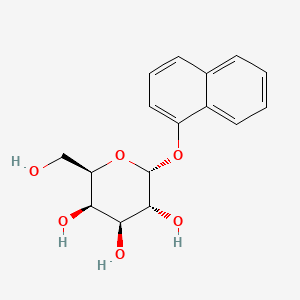

1-Naphthyl alpha-D-galactopyranoside is a chemical compound with the molecular formula C16H18O6. It is a substrate molecule for alpha-galactosidase, an enzyme that cleaves the glycosidic linkage between galactose molecules . This compound is often used in biochemical research and diagnostic applications due to its specific interactions with enzymes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Naphthyl alpha-D-galactopyranoside can be synthesized through a series of chemical reactions involving the coupling of 1-naphthol with alpha-D-galactopyranosyl derivatives. The process typically involves:

Acetylation: Protecting the hydroxyl groups of galactose.

Selective Deacetylation: Removing the acetyl group at the C1 position.

Conversion to Glycosyl Trichloroacetimidate: Preparing the glycosyl donor.

Coupling with 1-Naphthol: Forming the glycosidic bond.

Deprotection: Removing the protective groups to yield the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the above-mentioned steps with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Naphthyl alpha-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by alpha-galactosidase. This enzyme-mediated reaction cleaves the glycosidic bond, releasing 1-naphthol and galactose .

Common Reagents and Conditions:

Enzymatic Hydrolysis: Alpha-galactosidase is the primary reagent used for hydrolysis.

Reaction Conditions: Typically conducted at optimal pH and temperature for enzyme activity, often around pH 7 and 37°C.

Major Products:

1-Naphthol: A product of the hydrolysis reaction.

Galactose: Another product released during the enzymatic cleavage.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Naphthyl alpha-D-galactopyranoside has the chemical formula and consists of a naphthalene moiety linked to an alpha-D-galactopyranoside unit. Its structure allows it to serve effectively as a substrate for enzymatic reactions, particularly those catalyzed by alpha-galactosidases.

Enzyme Activity Assays

1-Nap-α-D-Gal is primarily used as a substrate in enzyme assays to measure the activity of alpha-galactosidases. Upon hydrolysis by these enzymes, 1-naphthol is released, which can be detected spectrophotometrically due to its color change. This property makes it a valuable tool for quantitative analysis of enzyme activity in various biological samples.

Fabry Disease

One significant application of 1-Nap-α-D-Gal is in the study of Fabry disease, a lysosomal storage disorder caused by a deficiency in alpha-galactosidase A (GLA). Researchers utilize this compound to evaluate GLA activity in patient samples and to screen for potential enzyme inhibitors or activators that could serve as therapeutic agents.

- High Throughput Screening (HTS) : 1-Nap-α-D-Gal is employed in HTS to identify small molecule compounds that can modulate GLA activity. This approach aims to discover new treatments that could correct the misfolding of GLA associated with Fabry disease .

Comparative Analysis with Other Compounds

The unique structural features of 1-Nap-α-D-Gal allow it to interact specifically with alpha-galactosidases. A comparative analysis with similar compounds highlights its distinct advantages:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Naphthyl alpha-D-galactopyranoside | Glycoside | Different naphthalene substitution affecting enzyme affinity |

| Phenyl beta-D-galactopyranoside | Glycoside | Beta configuration leads to different hydrolysis kinetics |

| 6-Bromo-2-naphthyl-alpha-D-galactopyranoside | Halogenated Glycoside | Alters solubility and reactivity |

Biochemical Insights

The use of 1-Nap-α-D-Gal extends beyond simple enzyme assays; it provides insights into carbohydrate chemistry and the dynamics of enzyme interactions. Studies have shown that variations in substituents on the naphthalene ring can significantly influence enzyme recognition and activity .

Case Studies and Research Findings

Several studies have documented the effectiveness of 1-Nap-α-D-Gal in various research contexts:

- Enzyme Kinetics : Research indicates that the kinetic parameters for 1-Nap-α-D-Gal vary with pH, demonstrating its utility in understanding enzyme behavior under different physiological conditions .

- Therapeutic Development : Investigations into small molecule inhibitors for GLA have utilized this compound to assess the selectivity and potency of potential therapeutic agents for conditions like Fabry disease .

- Fluorogenic Assays : The development of fluorogenic substrates based on 1-Nap-α-D-Gal has enhanced the sensitivity and applicability of enzyme assays, allowing for better detection methods in high-throughput formats .

Mecanismo De Acción

The primary mechanism of action for 1-Naphthyl alpha-D-galactopyranoside involves its hydrolysis by alpha-galactosidase. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, resulting in the release of 1-naphthol and galactose . This reaction is crucial for studying enzyme kinetics and understanding the role of alpha-galactosidase in various biological processes.

Comparación Con Compuestos Similares

p-Nitrophenyl alpha-D-galactopyranoside: Another substrate for alpha-galactosidase, often used in similar enzymatic assays.

o-Nitrophenyl beta-D-galactopyranoside: Used for studying beta-galactosidase activity.

Resorufinyl alpha-D-galactopyranoside: A fluorogenic substrate for alpha-galactosidase, used in high-throughput screening.

Uniqueness: 1-Naphthyl alpha-D-galactopyranoside is unique due to its specific interaction with alpha-galactosidase and the distinct products formed upon hydrolysis. Its structure allows for detailed studies of enzyme-substrate interactions and provides valuable insights into the enzymatic mechanisms .

Actividad Biológica

1-Naphthyl alpha-D-galactopyranoside (1-Nap-α-D-Gal) is a glycoside compound widely utilized in biochemical research, particularly in enzyme activity assays. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is composed of a naphthalene moiety linked to an alpha-D-galactopyranoside group. Its chemical formula is , and it is classified as a phenolic compound. The hydrolysis of this compound by alpha-galactosidase results in the release of 1-naphthol and alpha-D-galactopyranose, making it a valuable substrate for studying enzyme kinetics and mechanisms .

The primary biological activity of 1-Nap-α-D-Gal involves its role as a substrate for the enzyme alpha-galactosidase. The hydrolysis reaction can be represented as follows:

This reaction is influenced by various factors, including pH and temperature, with optimal activity typically observed within certain ranges .

Enzyme Activity Assays

1-Nap-α-D-Gal is predominantly used in enzyme assays to measure alpha-galactosidase activity. The release of 1-naphthol upon hydrolysis can be quantified spectrophotometrically due to its distinct color change, allowing researchers to assess enzyme kinetics effectively .

Case Studies

Several studies have highlighted the significance of 1-Nap-α-D-Gal in clinical and biochemical research:

- Fabry Disease Research : In studies related to Fabry disease, a lysosomal storage disorder caused by alpha-galactosidase A deficiency, 1-Nap-α-D-Gal has been used to evaluate enzyme replacement therapies (ERT). The compound's ability to measure residual enzyme activity in patient samples has been crucial for assessing therapeutic efficacy .

- Kinetic Studies : Research on the kinetics of alpha-galactosidase from various sources has utilized 1-Nap-α-D-Gal to determine parameters such as and . For instance, the variation of with pH has been studied, revealing bell-shaped curves with specific pK values that inform optimal conditions for enzyme activity .

Comparative Analysis

The following table compares 1-Nap-α-D-Gal with other similar compounds based on their structural features and biological activities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Naphthyl alpha-D-galactopyranoside | Glycoside | Different substitution affects enzyme affinity |

| Phenyl beta-D-galactopyranoside | Glycoside | Beta configuration leads to different hydrolysis kinetics |

| 6-Bromo-2-naphthyl-alpha-D-galactopyranoside | Halogenated Glycoside | Halogen substitution alters solubility and reactivity |

Research Findings

Recent studies have reported on the interactions between 1-Nap-α-D-Gal and various enzymes:

- Enzyme Stability : The stability of purified alpha-galactosidase when incubated with 1-Nap-α-D-Gal was evaluated, demonstrating that the enzyme retains activity over extended periods under optimal conditions .

- Inhibitory Studies : High-throughput screening efforts have identified potential inhibitors of alpha-galactosidase using 1-Nap-α-D-Gal as a substrate. These studies are essential for developing therapeutic agents targeting enzyme deficiencies .

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13+,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAOQMBKGUKOIZ-CWVYHPPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401290901 | |

| Record name | 1-Naphthalenyl α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65174-63-2 | |

| Record name | 1-Naphthalenyl α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65174-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthyl alpha-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065174632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenyl α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthyl α-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was 1-Naphthyl alpha-D-galactopyranoside used in this study about Phanerochaete chrysosporium?

A1: This research focuses on an alpha-galactosidase enzyme produced by the fungus Phanerochaete chrysosporium []. This compound serves as a substrate to study the enzyme's kinetics. By measuring the rate at which the enzyme breaks down this compound, researchers can determine the enzyme's activity and understand how it interacts with substrates []. This is important because alpha-galactosidases play a role in breaking down complex sugars like those found in lignocellulose, a potential source of biofuels.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.